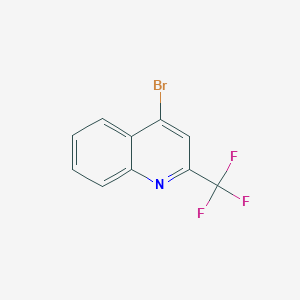

4-Brom-2-(Trifluormethyl)chinolin

Übersicht

Beschreibung

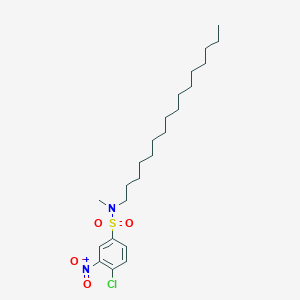

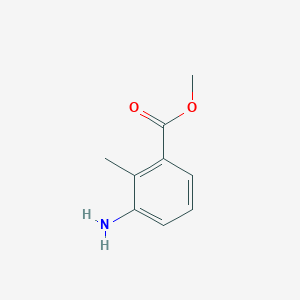

4-Bromo-2-(trifluoromethyl)quinoline (4-Br-2-TFMQ) is a small molecule that has been extensively studied due to its potential applications in a variety of scientific fields. It is an organic compound that belongs to the quinoline family, which is composed of heterocyclic aromatic compounds. 4-Br-2-TFMQ is a colorless, volatile liquid that has a melting point of -29.7 °C and a boiling point of 136.3 °C. It is a highly reactive compound and is used in a variety of synthetic processes.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Es ist ein fester Stoff, der unter inerter Atmosphäre bei 2-8 °C gelagert wird . Es wird in verschiedenen chemischen Syntheseverfahren eingesetzt. So kann es beispielsweise durch die säurekatalysierte Kondensation von Anilinen mit Ethyl-4,4,4-Trifluoroacetoacetat gewonnen werden .

Arzneimittelentwicklung

Chinolin, das aus Benzol besteht, das mit N-heterocyclischem Pyridin verschmolzen ist, hat aufgrund seines breiten Spektrums an biologischer Aktivität erhebliche Aufmerksamkeit als Kernvorlage in der Arzneimittelentwicklung erhalten . Da „this compound“ ein Derivat von Chinolin ist, kann angenommen werden, dass es ähnliche Eigenschaften besitzt und somit in der Arzneimittelentwicklung eingesetzt werden kann.

Medizinisch-chemische Forschung

Chinolin ist ein unbestreitbarer Pharmakophor aufgrund seiner immensen Vorteile in der medizinisch-chemischen Forschung . “this compound“ kann als Chinolinderivat in der medizinisch-chemischen Forschung zur Entwicklung neuer Medikamente eingesetzt werden .

Antikrebsmittel

Es wurde berichtet, dass Chinolin-basierte Verbindungen potente Antikrebsmittel sind . Daher könnte „this compound“ möglicherweise bei der Entwicklung von Antikrebsmitteln eingesetzt werden .

Pharmakologische Anwendungen

Die pharmakologischen Anwendungen von Chinolinmotiven sind vielfältig . Als Chinolinderivat könnte „this compound“ in verschiedenen pharmakologischen Anwendungen eingesetzt werden .

Zukünftige Medikamentenentwicklung

Die jüngsten in vivo und in vitro Screenings, die von Wissenschaftlern berichtet wurden, könnten den Weg für die Entwicklung neuer Medikamente ebnen

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metal catalysts involved in carbon–carbon bond formation .

Mode of Action

In the context of sm cross-coupling reactions, it can be inferred that the compound may interact with its targets (transition metal catalysts) through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the transition metal catalyst to form a new metal-carbon bond, while transmetalation involves the transfer of organic groups from boron to the transition metal .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action of 4-Bromo-2-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place to avoid inhalation of dust and aerosols . It is also recommended to store the compound in a dry, cool, and well-ventilated place . The compound is incompatible with strong oxidizing agents .

Eigenschaften

IUPAC Name |

4-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTGGNDDSKKPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506043 | |

| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18706-25-7 | |

| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to obtain 4-Bromo-2-(trifluoromethyl)quinoline?

A1: 4-Bromo-2-(trifluoromethyl)quinoline can be efficiently synthesized starting from readily available anilines and ethyl 4,4,4-trifluoroacetoacetate. [] The process involves a two-step sequence:

- Bromination: The 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones are then brominated to afford the desired 4-Bromo-2-(trifluoromethyl)quinoline. []

Q2: Why is 4-Bromo-2-(trifluoromethyl)quinoline considered a valuable building block in organic synthesis?

A2: 4-Bromo-2-(trifluoromethyl)quinoline serves as a versatile building block due to the presence of the bromine atom at the 4-position. This bromine atom can be readily substituted with various functional groups via different organometallic transformations. [] Specifically, it readily undergoes halogen/metal exchange reactions with butyllithium, generating 2-trifluoromethyl-4-quinolyllithiums. [, ] These lithiated intermediates can then react with a wide range of electrophiles, enabling the introduction of diverse functionalities at the 4-position. [] This versatility makes 4-Bromo-2-(trifluoromethyl)quinoline an attractive starting material for the synthesis of more complex molecules, particularly those with potential biological activity.

Q3: How does the presence of the trifluoromethyl group influence the reactivity of 4-Bromo-2-(trifluoromethyl)quinoline?

A3: The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)quinoline plays a crucial role in directing the regioselectivity of chemical reactions. It exhibits a buttressing effect, influencing the accessibility of nearby positions for chemical attack. [] For instance, while lithium 2,2,6,6-tetramethylpiperidide typically abstracts a proton from the 4-position of 3-bromobenzotrifluoride, in the case of 4-Bromo-2-(trifluoromethyl)quinoline, deprotonation occurs selectively at the position flanked by both the bromine and the trifluoromethyl group. [] This regioselectivity highlights the importance of the trifluoromethyl group in controlling the reactivity of 4-Bromo-2-(trifluoromethyl)quinoline and enabling the selective functionalization of the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)

![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)